molecular formula C4HgK2N4S4 B083238 Potassium mercuric thiocyanate CAS No. 14099-12-8

Potassium mercuric thiocyanate

Cat. No.: B083238
CAS No.: 14099-12-8
M. Wt: 511.1 g/mol
InChI Key: HWXOCCNUUYRBKP-UHFFFAOYSA-J
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Description

Potassium mercuric thiocyanate (CAS No. 14099-12-8) is a mercury-containing compound regulated under international toxic chemical lists due to its hazardous nature . This compound is distinct from mercuric thiocyanate (Hg(SCN)₂), which has a well-defined formula (CAS 592-85-8) and molecular weight of 316.75 g/mol . This compound is classified as toxic, with handling and storage protocols emphasizing avoidance of moisture, light, and incompatible substances like strong acids or ammonia .

Properties

IUPAC Name

dipotassium;mercury(2+);tetrathiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHNS.Hg.2K/c4*2-1-3;;;/h4*3H;;;/q;;;;+2;2*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXOCCNUUYRBKP-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HgK2N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

592-85-8 (mercury salt)
Record name Potassium mercuric thiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128
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DSSTOX Substance ID

DTXSID70930966
Record name Mercury potassium thiocyanate (1/2/4)
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Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14099-12-8
Record name Potassium mercuric thiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury potassium thiocyanate (1/2/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury dipotassium tetrathiocyanate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium mercuric thiocyanate can be synthesized through the reaction of potassium thiocyanate with mercuric nitrate. The reaction is typically carried out in an aqueous solution, where the low solubility product of this compound causes it to precipitate out of the solution:

Hg(NO3)2+2KSCNHg(SCN)2+2KNO3\text{Hg(NO}_3\text{)}_2 + 2\text{KSCN} \rightarrow \text{Hg(SCN)}_2 + 2\text{KNO}_3 Hg(NO3​)2​+2KSCN→Hg(SCN)2​+2KNO3​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Potassium mercuric thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing products.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: The thiocyanate ions can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as nitric acid.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Ligands such as chloride or bromide ions.

Major Products Formed:

    Oxidation: Mercury(II) oxide and other mercury compounds.

    Reduction: Elemental mercury.

    Substitution: Various mercury-ligand complexes.

Scientific Research Applications

Potassium mercuric thiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of chloride ions in water through UV-visible spectroscopy.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.

    Industry: Utilized in the synthesis of other mercury-containing compounds and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of potassium mercuric thiocyanate involves the dissociation of the compound in solution, releasing mercury and thiocyanate ions. The mercury ions can interact with various molecular targets, including proteins and enzymes, leading to inhibition or activation of their functions. The thiocyanate ions can form complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Chemical and Physical Properties

The table below summarizes key properties of potassium mercuric thiocyanate and related mercury-thiocyanate compounds:

Compound CAS No. Formula (Hypothesized) Molar Mass (g/mol) Physical State Solubility Stability Toxicity Profile
This compound 14099-12-8 KHg(SCN)₃ (example) ~413.96* Crystalline solid Likely water-soluble Decomposes when heated Toxic (vomiting, irritation)
Mercuric Thiocyanate 592-85-8 Hg(SCN)₂ 316.75 White powder/crystals Partially water-soluble Heat-sensitive; reacts with acids Highly toxic (CNS effects)
Mercuric Ammonium Thiocyanate Not specified NH₄Hg(SCN)₃ (example) ~328.37* Solid Soluble in excess NH₄SCN Similar to Hg(SCN)₂ Toxic (regulated)

*Calculated based on hypothesized formulas.

Key Observations :

  • Solubility : Potassium and ammonium derivatives are more water-soluble than Hg(SCN)₂ due to the presence of alkali/ammonium ions, which enhance ionic dissociation .
  • Stability : All mercury thiocyanates decompose upon heating, releasing toxic fumes (e.g., cyanide, sulfur oxides) .
  • Toxicity : Mercury compounds universally exhibit high toxicity, with Hg(SCN)₂ and its derivatives causing gastrointestinal, neurological, and dermal effects .

Comparative Stability and Reactivity

  • Reactivity with Acids :
    • Hg(SCN)₂ reacts violently with strong acids (e.g., HCl, H₂SO₄), releasing HCN gas . Potassium and ammonium derivatives likely exhibit similar behavior.
  • Thermal Decomposition :
    • Hg(SCN)₂ decomposes at ~159°C, producing mercury, nitrogen, and carbon disulfide . Potassium derivatives may decompose at lower temperatures due to potassium's catalytic effects.
  • Biological Uptake :
    • In intestinal studies, Hg(SCN)₂ showed moderate membrane transport compared to HgCl₂ (higher) and Hg(CN)₂ (lower) .

Q & A

Q. What are the established synthesis protocols for potassium mercuric thiocyanate, and how can reaction conditions be optimized for purity?

this compound (CAS 14099-12-8) is typically synthesized by reacting mercuric chloride with potassium thiocyanate in aqueous solutions. Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of HgCl₂ to KSCN), temperature control (20–25°C), and slow reagent addition to avoid byproducts like Hg(SCN)₂ . Post-synthesis, recrystallization from ethanol-water mixtures enhances purity. Characterization via elemental analysis (Hg, S, CN content) and XRD confirms structural integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • XRD : Resolves crystal structure, confirming the linear SCN⁻ coordination to Hg²⁺ .
  • FTIR : Identifies ν(C≡N) stretching at ~2050 cm⁻¹ and ν(S–C) at 750 cm⁻¹ .
  • TGA : Assesses thermal stability; decomposition occurs above 160°C, releasing Hg vapors . Cross-referencing with databases like NIST (Standard Reference Data Program) ensures accuracy .

Q. What standardized analytical methods utilize this compound as a reagent?

  • Chloride Quantification : In environmental samples, chloride reacts with Hg(SCN)₂ to form HgCl₂, releasing SCN⁻, which complexes with Fe³⁺ to produce a red-colored ferric thiocyanate (λ_max = 480 nm) .
  • Zinc Volumetric Analysis : In alloys, zinc displaces Hg²⁺ from Hg(SCN)₂, forming Zn(SCN)₂ and liberating Hg, quantified via iodometric titration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .
  • Waste Disposal : Classify as toxic waste (UN 1646); neutralize with sulfide solutions to precipitate HgS .
  • Storage : Keep in airtight containers, segregated from acids and oxidizers .

Advanced Research Questions

Q. How can reactive intermediates formed during this compound synthesis be stabilized for mechanistic studies?

Transient species like Hg(SCN)Cl can be trapped using low-temperature techniques (e.g., cryogenic NMR at –40°C) or stabilizing ligands (e.g., ammonia). Kinetic studies via stopped-flow spectrophotometry reveal intermediate lifetimes .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and temperature. For example:

SolventSolubility (g/100 mL, 25°C)Source
Water0.12
Ethanol0.05
NH₄SCN solutionHigh (complexation)
Methodological replication under controlled conditions (e.g., ionic strength, pH) is critical .

Q. What role does this compound play in trace metal analysis for environmental samples?

It enables spectrophotometric detection of chloride in water (APHA Method 4500 Cl⁻) with a detection limit of 0.1 mg/L . Interferences (e.g., Br⁻, I⁻) are minimized via masking agents like formaldehyde .

Q. How are complexometric titration methods optimized using this compound?

In zinc analysis, Hg(SCN)₂ acts as an indirect indicator. Zn²⁺ displaces Hg²⁺, and excess SCN⁻ reacts with Fe³⁺ to form a red endpoint. Precision requires pH 3–4 (acetic acid buffer) and exclusion of oxidizing agents .

Q. What are the reaction pathways of this compound with transition metals like Fe³⁺ or Cu²⁺?

Competitive ligand displacement occurs:

  • Fe³⁺ + 3SCN⁻ → Fe(SCN)₃ (blood-red complex) .
  • Cu²⁺ + 2SCN⁻ → Cu(SCN)₂ (black precipitate) . Stoichiometry is confirmed via Job’s method of continuous variation .

Q. How does this compound’s stability vary under extreme pH or temperature conditions?

  • Acidic pH (<3) : Decomposes to Hg²⁺ and HSCN, releasing toxic HCN gas .
  • Alkaline pH (>10) : Forms HgO precipitates .
  • >160°C : Thermal decomposition yields Hg vapor and (SCN)₂ .
    Stability studies recommend pH 5–8 and refrigeration for long-term storage .

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